

An In-depth Technical Guide to 1-Cyclopentylbutan-1-one

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Compound of Interest

Compound Name: 1-Cyclopentylbutan-1-one

Cat. No.: B1347286

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This technical guide provides a comprehensive overview of **1-Cyclopentylbutan-1-one**, a versatile ketone in organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.

Chemical Properties and Identifiers

1-Cyclopentylbutan-1-one is a chemical compound with the molecular formula $C_9H_{16}O$.^{[1][2]} It is recognized by several chemical identifiers, ensuring its unambiguous identification in databases and publications.^[3]

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	PubChem[4], CymitQuimica[1]
Molecular Weight	140.22 g/mol	PubChem[4], CymitQuimica[1]
CAS Number	6635-68-3	PubChem[4], ChemScene[2]
IUPAC Name	1-cyclopentylbutan-1-one	PubChem[4]
InChI	InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3	PubChem[4]
InChIKey	GUXITNMMJFSULS-UHFFFAOYSA-N	PubChem[4]
SMILES	<chem>CCCC(=O)C1CCCC1</chem>	PubChem[4]
Purity	Min. 95%	CymitQuimica[1]

Synthesis of 1-Cyclopentylbutan-1-one

The discovery and initial synthesis of **1-Cyclopentylbutan-1-one** can be traced back to a publication in Tetrahedron Letters in 1979.[3] The synthesis generally involves the reaction of a cyclopentyl derivative with a butyryl-containing reagent. A common approach is the Friedel-Crafts acylation of cyclopentane or a related reaction involving an organometallic cyclopentyl reagent and a butyryl electrophile.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of **1-Cyclopentylbutan-1-one**, based on established organic chemistry principles for ketone synthesis.

Materials:

- Cyclopentyl magnesium bromide (or a similar cyclopentyl organometallic reagent)
- Butyryl chloride (or butanoic anhydride)
- Anhydrous diethyl ether (or THF) as a solvent

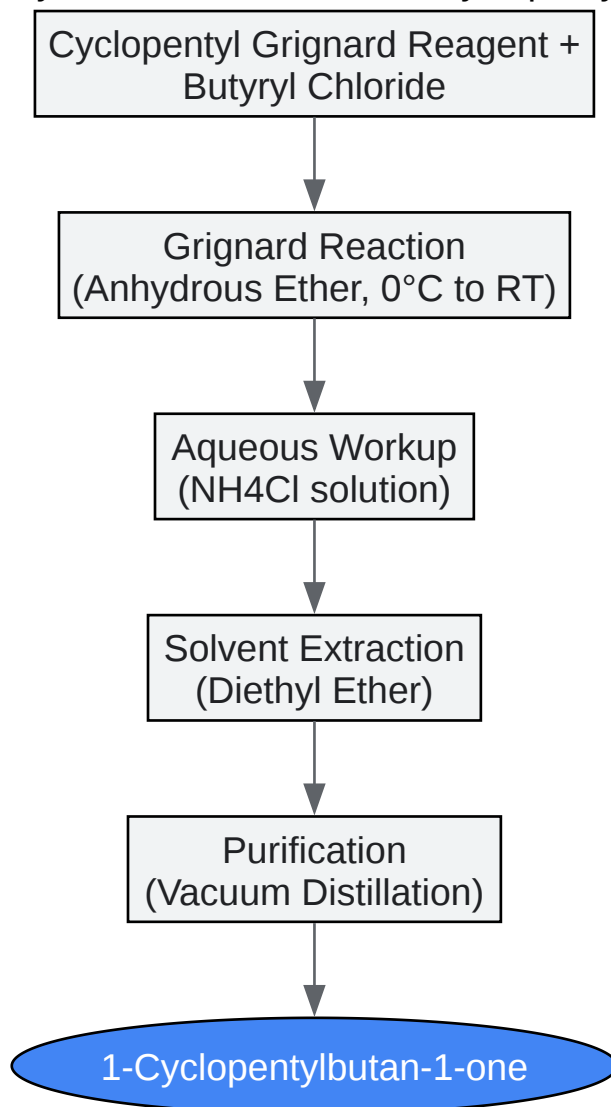
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of cyclopentyl magnesium bromide in anhydrous diethyl ether.
- **Acylation:** The solution is cooled in an ice bath. Butyryl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **1-Cyclopentylbutan-1-one**.

Synthesis Workflow

Generalized Synthesis Workflow for 1-Cyclopentylbutan-1-one



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A generalized workflow for the synthesis of **1-Cyclopentylbutan-1-one**.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **1-Cyclopentylbutan-1-one** is not widely available in the public domain. However, predicted spectroscopic data provides valuable information for its characterization.

Spectroscopy	Predicted Data
^1H NMR	Signals expected for the propyl chain (triplet, sextet, triplet) and the cyclopentyl ring (multiplets). The protons alpha to the carbonyl group on the propyl chain and the cyclopentyl ring would be deshielded.
^{13}C NMR	A characteristic signal for the carbonyl carbon is expected around 200-210 ppm. Other signals would correspond to the carbons of the propyl and cyclopentyl groups.
Infrared (IR)	A strong absorption band characteristic of a ketone C=O stretch is expected around 1710-1720 cm^{-1} .
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns for ketones would be observed.

Applications and Biological Relevance

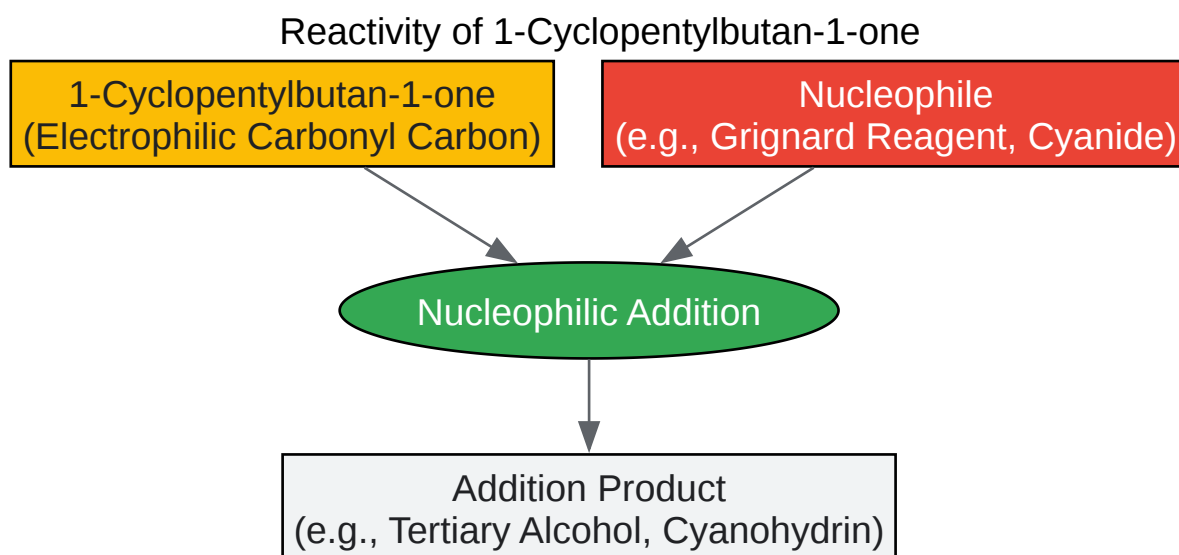
1-Cyclopentylbutan-1-one is primarily utilized as a building block or intermediate in organic synthesis. Its ketone functional group allows for a variety of chemical transformations, making it a useful scaffold for the synthesis of more complex molecules.

There is currently no significant evidence in the scientific literature to suggest that **1-Cyclopentylbutan-1-one** has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be in the realm of synthetic chemistry rather than medicinal chemistry or drug development. The compound is often used in educational settings as an example for demonstrating reactions of ketones, such as nucleophilic addition.

Logical Relationship of Ketone Reactions

The ketone functional group in **1-Cyclopentylbutan-1-one** is electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. This is a fundamental principle in its

reactivity.



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The fundamental reactivity of the ketone in **1-Cyclopentylbutan-1-one**.

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